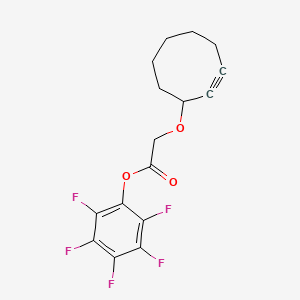
Perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate is a chemical compound known for its application in click chemistry and bioconjugation. It features a cyclooctyne moiety, a reactive cyclic alkyne with a strained ring structure, making it highly reactive in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The compound also contains a pentafluorophenyl ester group, which facilitates its attachment to other biomolecules or surfaces.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate typically involves the reaction of cyclooctyne with O-(2-pyridyl)putrescine under basic conditions to form N-(2-pyridylmethyl)cyclooctyne. This intermediate is then reacted with pentafluorophenol (PFP) ester to yield the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the compound, with production capacities ranging from kilograms to metric tons.
Chemical Reactions Analysis
Types of Reactions
Perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions due to its cyclooctyne moiety. This type of reaction is highly efficient and does not require copper catalysis, making it suitable for biological applications.
Common Reagents and Conditions
The SPAAC reactions involving this compound typically use azide-containing compounds as reactants. The reactions are carried out under mild conditions, often at room temperature, and do not require additional catalysts.
Major Products Formed
The major products formed from the reactions of this compound are triazole-linked conjugates. These products are useful in various applications, including bioconjugation and drug development.
Scientific Research Applications
Perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate has a wide range of scientific research applications:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in labeling and imaging studies due to its ability to form stable conjugates with biomolecules.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Applied in the production of high-purity compounds for pharmaceutical and biotechnological applications.
Mechanism of Action
The mechanism of action of Perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate involves its cyclooctyne moiety, which undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction forms stable triazole linkages without the need for copper catalysis, making it suitable for biological applications. The pentafluorophenyl ester group facilitates the attachment of the compound to other biomolecules or surfaces, enhancing its utility in bioconjugation.
Comparison with Similar Compounds
Similar Compounds
Cyclooctyne-OPFP: Similar in structure and reactivity, used in SPAAC reactions.
Cyclooctyne-O-PFP ester: Another variant used for bioconjugation and click chemistry.
Uniqueness
Perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate is unique due to its combination of a highly reactive cyclooctyne moiety and a pentafluorophenyl ester group. This combination allows for efficient and stable bioconjugation, making it highly valuable in scientific research and industrial applications.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-cyclooct-2-yn-1-yloxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F5O3/c17-11-12(18)14(20)16(15(21)13(11)19)24-10(22)8-23-9-6-4-2-1-3-5-7-9/h9H,1-4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKRNGMQMZGSDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC#CC(CC1)OCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














